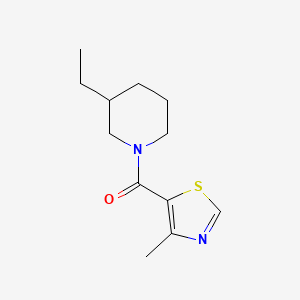
(3-Ethylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is a chemical compound with a molecular formula C12H18N2OS. It is commonly known as EPM or Ethylpiperidinyl-Methylthiazolone. EPM has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of EPM is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. EPM has been shown to enhance GABAergic transmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
EPM has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter involved in neuronal excitability. EPM has also been shown to increase the levels of GABA, an inhibitory neurotransmitter. These effects contribute to the anticonvulsant and analgesic properties of EPM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPM has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. EPM is also stable under normal laboratory conditions. However, EPM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. EPM is also sensitive to light and heat, which can lead to degradation over time.
Direcciones Futuras
There are several potential future directions for the study of EPM. One area of research is the development of EPM derivatives with improved pharmacological properties. Another area of research is the investigation of EPM as a treatment for other neurological disorders, such as epilepsy and anxiety disorders. Additionally, the use of EPM in combination with other drugs for the treatment of complex diseases is an area of interest. Finally, the development of new synthesis methods for EPM could lead to more efficient and cost-effective production of this important compound.
Conclusion:
In conclusion, EPM is a promising compound with potential as a therapeutic agent in various diseases. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a valuable target for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EPM have been discussed in this paper. Further research on EPM and its derivatives could lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of EPM involves the condensation of 3-ethylpiperidine-1-carboxylic acid with 4-methyl-1,3-thiazol-5-ylamine. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride. This is followed by the addition of methylamine to yield the final product, EPM.
Aplicaciones Científicas De Investigación
EPM has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. EPM has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
(3-ethylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-10-5-4-6-14(7-10)12(15)11-9(2)13-8-16-11/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMUIABKIVEVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(=O)C2=C(N=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



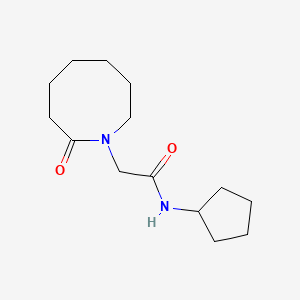
![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
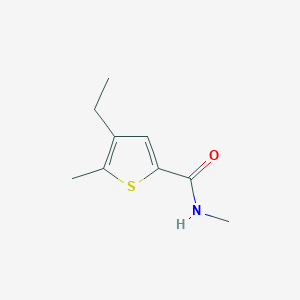
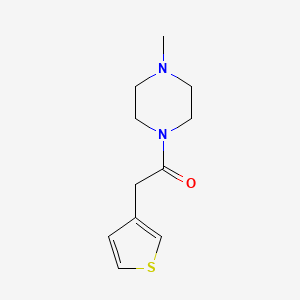
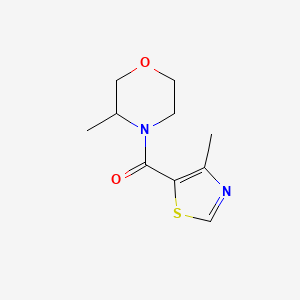
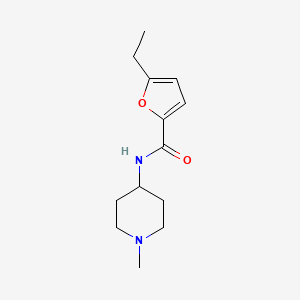

![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)

